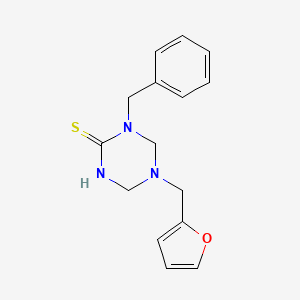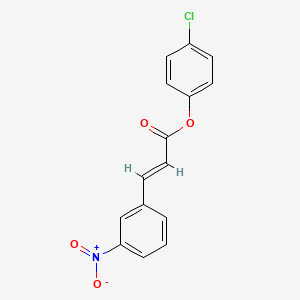![molecular formula C17H22N4O4S B5633117 [(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B5633117.png)
[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone is a complex organic compound with a unique structure that combines elements of naphthyridine and pyrazolopyridine
Preparation Methods
The synthesis of [(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone involves multiple stepsKey reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Sodium borohydride and lithium aluminum hydride are often used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: Halogenation and nitration reactions are common, with reagents such as chlorine and nitric acid, respectively. .
Scientific Research Applications
[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone can be compared with other similar compounds, such as:
(2S,4aR,8R,8aR)-2-aryl-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols: Known for their analgesic activity.
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Used in various chemical and biological studies.
Properties
IUPAC Name |
[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-26(24,25)20-9-6-17(23)5-8-19(11-13(17)12-20)16(22)14-10-18-21-7-3-2-4-15(14)21/h2-4,7,10,13,23H,5-6,8-9,11-12H2,1H3/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXBHXSDGXTIN-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCN(CC2C1)C(=O)C3=C4C=CC=CN4N=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=C4C=CC=CN4N=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methylsulfonyl-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5633042.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5633075.png)
![2-(3-methoxypropyl)-8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633081.png)

![1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5633095.png)
![N-{4-[(1E)-2-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-YL)diazen-1-YL]phenyl}acetamide](/img/structure/B5633103.png)
![N-ethyl-2-methyl-N-[(3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B5633110.png)
![2-ETHOXY-6-({[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]IMINO}METHYL)PHENOL](/img/structure/B5633112.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5633127.png)
![({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B5633133.png)
![1-[2-(diethylamino)ethyl]-6-methoxypyrimidine-2,4(1H,3H)-dione](/img/structure/B5633139.png)
![4-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-6-ethylpyridin-2(1H)-one](/img/structure/B5633144.png)
